Cas no 852368-71-9 (N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 1H-Indole-3-acetamide, N-(2-methoxy-1-methylethyl)-2-methyl-α-oxo-
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- Inchi: 1S/C15H18N2O3/c1-9(8-20-3)16-15(19)14(18)13-10(2)17-12-7-5-4-6-11(12)13/h4-7,9,17H,8H2,1-3H3,(H,16,19)
- InChI Key: CHYRUBQWEWWZLU-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(C(=O)C(NC(C)COC)=O)=C1C
Experimental Properties
- Density: 1.201±0.06 g/cm3(Predicted)
- pka: 11.46±0.46(Predicted)
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0675-0300-2μmol |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-5μmol |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-10μmol |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-20μmol |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-1mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-2mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-3mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-4mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-5mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0675-0300-10mg |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
852368-71-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Professional Introduction to N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS No. 852368-71-9)
N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 852368-71-9, belongs to a class of molecules that exhibit promising characteristics in various pharmacological assays. The structure of N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a combination of an acetoamide moiety and a substituted indole ring, which are both well-documented for their role in modulating biological pathways.
The indole core of this molecule is particularly noteworthy, as indole derivatives have been extensively studied for their involvement in neurotransmitter systems, immune responses, and anti-inflammatory effects. The presence of a methyl group at the 2-position of the indole ring further enhances its potential pharmacological relevance. This modification can influence the compound's solubility, metabolic stability, and interaction with biological targets, making it a valuable candidate for further investigation.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Studies utilizing molecular docking simulations have suggested that N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may interact with several key enzymes and receptors, including those involved in pain signaling and neuroinflammation. These findings align with the growing interest in developing novel therapeutics targeting these pathways.
In the realm of drug discovery, the acetoamide functional group is a common pharmacophore that has been successfully incorporated into numerous bioactive molecules. Its ability to form hydrogen bonds and its structural versatility make it an attractive component in medicinal chemistry. The specific arrangement of atoms in N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide contributes to its unique chemical profile, which may be exploited to develop compounds with enhanced efficacy and reduced side effects.
Current research is focused on understanding the mechanisms by which this compound exerts its effects. Preliminary studies have indicated that it may possess anti-inflammatory properties, potentially making it useful in the treatment of chronic inflammatory diseases. Additionally, its interaction with serotonin receptors has been explored, suggesting a possible role in modulating mood and cognitive functions. These preliminary findings underscore the importance of further investigation into the pharmacological potential of N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on high-quality material. Techniques such as solid-phase synthesis and catalytic asymmetric reactions have been particularly useful in constructing the desired framework efficiently.
As our understanding of biological systems continues to evolve, so does our approach to drug development. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of promising candidates like N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-indol-3-y]-l]-oxoacetamide. These computational tools can predict binding affinities and metabolic stability with remarkable accuracy, allowing researchers to prioritize compounds for experimental validation more effectively.
The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide. The development of novel drugs often requires a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and clinical research.
In conclusion, N-(1-methoxypropan--(methy](methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol--(methyl-lH-indol----y]-l]-oxoacetamide (CAS No. 85x---71-x) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities position it as a valuable asset in the search for new therapeutic agents. Continued research and development efforts will be crucial in unlocking its full potential and bringing forth innovative treatments for various diseases.
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